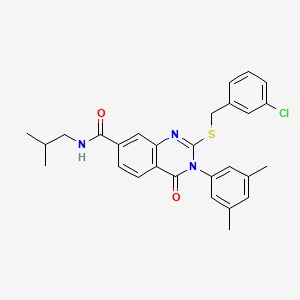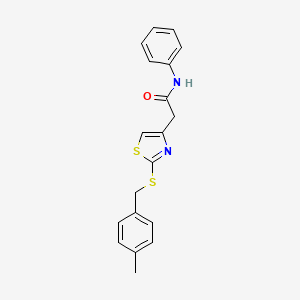![molecular formula C20H14ClN3O4S B2515705 2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 1223891-48-2](/img/structure/B2515705.png)
2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide" is a complex organic molecule This compound features a benzothiophene-pyrimidinone core with a chlorine substituent at position 9 and an acetamide linkage to a 1,4-benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide" typically involves multi-step organic reactions, beginning with the formation of the benzothiophene core, followed by the construction of the pyrimidinone ring, and ending with the acetamide formation and benzodioxin linkage.
Step 1 Benzothiophene Formation: A base-catalyzed cyclization reaction involving 2-halobenzylthiols with α,β-unsaturated carbonyl compounds to form the benzothiophene core.
Step 2 Pyrimidinone Construction: Condensation of the benzothiophene with a suitably protected pyrimidine derivative, followed by selective chlorination at the 9-position.
Step 3 Acetamide Linkage: Amidation reaction involving the attachment of the acetamide group to the pyrimidinone core under mild conditions using reagents such as acetic anhydride in the presence of a catalyst.
Step 4 Benzodioxin Formation: The final step involves the formation of the benzodioxin ring system through a cyclization reaction involving dihydroxy benzene derivatives.
Industrial Production Methods
Scaling up the synthesis for industrial purposes involves optimizing each step for maximum yield and purity. This includes using continuous flow reactors for the benzothiophene and pyrimidinone formation, employing high-throughput synthesis techniques for the acetamide coupling, and ensuring stringent purification protocols.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes a variety of reactions including:
Oxidation: Oxidative addition at the pyrimidinone core.
Reduction: Selective reduction of the acetamide linkage.
Substitution: Nucleophilic substitution at the chlorine substituent.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate under acidic conditions.
Reduction: Metal-catalyzed hydrogenation using palladium or nickel catalysts.
Substitution: Halogen-exchange reactions using nucleophiles like sodium methoxide.
Major Products
Oxidation Products: Formation of corresponding ketones or aldehydes.
Reduction Products: Formation of amines or alcohol derivatives.
Substitution Products: Generation of substituted benzothiophene or pyrimidinone derivatives.
Scientific Research Applications
Chemistry
Catalysis: Acts as a ligand in transition metal catalysis.
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic compounds.
Biology
Enzyme Inhibition: Potential inhibitor for specific enzymes in biochemical pathways.
Prodrug Design: Basis for designing prodrugs with improved pharmacokinetic properties.
Medicine
Antineoplastic Agents: Investigated for anti-cancer properties.
Antimicrobial Agents: Potential use in the development of novel antibiotics.
Industry
Material Science: Utilized in the synthesis of advanced materials with specific electronic properties.
Agriculture: Investigated as potential agrochemicals for plant protection.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. It targets specific enzymes, altering their activity by binding to the active site or allosteric sites. The presence of the benzothiophene-pyrimidinone core is crucial for its high affinity and selectivity towards these molecular targets.
Comparison with Similar Compounds
Similar Compounds
"2-(6-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4-dihydro-1,2-benzodioxin-6-yl)acetamide"
"2-(9-bromo-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide"
Uniqueness
Chemical Structure: The unique arrangement of functional groups and ring systems.
Reactivity: Different reactivity patterns due to the specific substitution on the benzothiophene-pyrimidinone core.
Biological Activity: Enhanced selectivity and potency in biological assays.
Properties
IUPAC Name |
2-(9-chloro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O4S/c21-12-2-1-3-15-17(12)18-19(29-15)20(26)24(10-22-18)9-16(25)23-11-4-5-13-14(8-11)28-7-6-27-13/h1-5,8,10H,6-7,9H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYZBTPBSTZQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=NC4=C(C3=O)SC5=C4C(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2515625.png)
![2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide](/img/structure/B2515627.png)
![3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride](/img/structure/B2515628.png)




![3-chloro-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2515634.png)
![N-[(4-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B2515635.png)
![3-Amino-4-[(3-methoxypropyl)amino]benzoic acid](/img/structure/B2515638.png)


![Tert-butyl (2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)carbamate](/img/structure/B2515645.png)
